2-chloro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide
Description
2-Chloro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is a benzimidazole derivative characterized by a chloro-substituted benzamide moiety attached to the 5-position of the benzimidazole core and an isopropyl group at the 2-position. Benzimidazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties . This compound’s structural features, such as the chloro substituent and benzamide linkage, may enhance its binding affinity to biological targets, while the isopropyl group could influence its pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
2-chloro-N-(2-propan-2-yl-3H-benzimidazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-10(2)16-20-14-8-7-11(9-15(14)21-16)19-17(22)12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXFFRPBRISZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Amidation: The final step involves the formation of the amide bond between the benzimidazole derivative and the benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Structural Features of the Target Compound
The target compound consists of:
- Benzimidazole core : A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.
- Chloro substituent : A chlorine atom at the 2-position of the benzamide ring, which may enhance lipophilicity and electronic interactions.
- Benzamide linkage : The amide group bridges the benzimidazole and a substituted benzene ring, providing hydrogen-bonding capability.
Comparison with Benzimidazole-Benzamide Derivatives
Several structurally related benzimidazole-benzamide analogs have been synthesized and characterized (). Key differences include:
- Functional Impact: The absence of a thiazolidinone or phenylamino group in the target compound may reduce its susceptibility to enzymatic degradation compared to Compound 11.
Comparison with Sulfonyl-Substituted Benzimidazoles
Sulfonyl derivatives, such as 2-n-butyl-5-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole (), differ in their substituents and synthesis:
- Structural Contrast : Sulfonyl groups introduce strong electron-withdrawing effects, contrasting with the benzamide’s hydrogen-bonding capacity.
- Synthesis : Sulfonylation requires reaction with sulfonyl chlorides (e.g., 2,4-dimethylbenzenesulfonyl chloride) in the presence of triethylamine, yielding mixtures of regioisomers .
- Applications : Sulfonyl derivatives are explored for antiviral and anti-inflammatory activities, whereas benzamide-linked compounds (like the target) may prioritize enzyme inhibition due to amide-mediated interactions .
Comparison with Carbamate Derivatives
Propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl] carbamate () highlights the role of carbamate groups:
- Structural Differences : The carbamate group (-O-CO-NH-) replaces the benzamide, altering electronic properties and metabolic pathways.
- Biological Relevance : Carbamates are prone to hydrolysis, which may limit their stability compared to the target compound’s benzamide linkage. This derivative is used in veterinary medicine (e.g., Bovicam), suggesting antiparasitic applications .
Comparison with Pesticide Chemicals
Chloro-benzamide compounds in pesticides (), such as triflumuron (2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide), share partial structural motifs:
- Functional Groups : Triflumuron incorporates a trifluoromethoxy group, enhancing insecticidal activity through increased hydrophobicity and resistance to oxidation.
- Applications: Unlike the target compound, triflumuron acts as an insect growth regulator, highlighting how minor structural changes (e.g., trifluoromethoxy vs. isopropyl) dictate target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
